molecular formula C26H20FN3O4 B2580090 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 877657-51-7

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2580090
CAS No.: 877657-51-7
M. Wt: 457.461
InChI Key: WXRUFSUTXULDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O4 and its molecular weight is 457.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Remember, working with chemicals should always be done following the appropriate safety guidelines and ethical considerations. If this compound is synthesized or used in a lab, proper personal protective equipment should be used, and safety data sheets should be consulted to understand the potential hazards .

Biochemical Analysis

Biochemical Properties

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with caspase 3, an enzyme involved in the execution phase of cell apoptosis . This interaction leads to the activation of caspase 3, promoting apoptosis in certain cancer cell lines. Additionally, the compound’s structure allows it to bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as fibrosarcoma and lung carcinoma cells, by activating caspase 3/7 and causing cell cycle arrest . Furthermore, this compound influences cell signaling pathways, including those involved in cell proliferation and survival. It also affects gene expression, leading to changes in the expression levels of genes associated with apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to caspase 3, enhancing its enzymatic activity and promoting apoptosis . Additionally, the compound can inhibit certain enzymes, leading to the accumulation of specific metabolites and altering cellular metabolism. The binding interactions with biomolecules are facilitated by the compound’s unique structure, which allows it to fit into the active sites of enzymes and receptors, modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained activation of apoptotic pathways, leading to significant cell death in cancer cell lines. The compound’s stability and activity can be influenced by factors such as temperature, pH, and the presence of other reactive molecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this dosage can result in harmful side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and breakdown . The compound can also affect metabolic flux, leading to changes in the levels of specific metabolites. These interactions can influence the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its solubility, affinity for binding proteins, and the presence of transporters that can actively transport it into or out of cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence apoptotic pathways, or to the nucleus, where it can affect gene expression. The precise localization of the compound within the cell can determine its specific effects on cellular processes.

Properties

CAS No.

877657-51-7

Molecular Formula

C26H20FN3O4

Molecular Weight

457.461

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C26H20FN3O4/c1-16-6-8-17(9-7-16)14-28-22(31)15-29-23-20-4-2-3-5-21(20)34-24(23)25(32)30(26(29)33)19-12-10-18(27)11-13-19/h2-13H,14-15H2,1H3,(H,28,31)

InChI Key

WXRUFSUTXULDBA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.